The synthesis of PNU 177864 hydrochloride involves several key steps typically characterized by the use of specific reagents and conditions that favor the formation of the desired compound. While detailed synthetic procedures are proprietary and often protected by patents, general methodologies may include:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity but are often not disclosed in public literature .
The molecular structure of PNU 177864 hydrochloride reflects its classification as a cationic amphiphilic drug. Key structural features include:
The molecular formula and specific structural data would typically be derived from techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography, although detailed data specific to PNU 177864 hydrochloride is limited in public databases .
PNU 177864 hydrochloride undergoes several chemical reactions relevant to its pharmacological activity and safety profile:
Understanding these reactions is crucial for assessing both therapeutic efficacy and potential side effects during drug development .
The mechanism of action of PNU 177864 hydrochloride is primarily centered on its antagonistic effects on the dopamine D3 receptor:
Data from preclinical studies indicate that while phospholipidosis may occur, it does not necessarily correlate with immediate toxicity, highlighting a complex relationship between receptor antagonism and cellular effects .
PNU 177864 hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for formulation development and influence how the drug is administered and absorbed in biological systems .
The primary applications of PNU 177864 hydrochloride lie within scientific research focused on neuropharmacology:
Ongoing research aims to elucidate further its therapeutic potential while addressing safety concerns related to phospholipidosis induction .
PNU-177864 hydrochloride (Chemical Name: N-[4-[2-(Propylamino)ethyl)phenyl]-4-(trifluoromethoxy)-benzenesulfonamide hydrochloride) is characterized as a highly selective dopamine D3 receptor antagonist with significant implications for central nervous system disorders. Binding assays using over-expressing human D3 CHO cell lines revealed that PNU-177864 binds to D3 receptors with a Ki value of 38.2 nM, demonstrating approximately 100-fold selectivity for D3 over the closely related D2 receptor subtype [1] [8]. This specificity is attributed to its molecular interactions within the orthosteric binding pocket of the D3 receptor, facilitated by the trifluoromethoxy-phenylsulphonylamine moiety that confers optimal steric and electronic complementarity [2] [6].
The antischizophrenic activity observed in vivo stems from this selective D3 antagonism, which modulates mesolimbic dopamine pathways without significantly affecting nigrostriatal pathways governed by D2 receptors. This pharmacological profile positions PNU-177864 hydrochloride as a candidate for addressing positive and negative symptoms of schizophrenia while potentially avoiding extrapyramidal side effects commonly associated with typical antipsychotics [1] [2]. Radioligand displacement studies ([³H]-7-OH-DPAT) confirmed negligible affinity for serotonin (5-HT₁A/₂A), adrenergic (α1/α2), and histaminergic (H1) receptors at therapeutic concentrations, further underscoring its target specificity [6] [8].
Table 1: Receptor Binding Profile of PNU-177864 Hydrochloride
Receptor Type | Ki Value (nM) | Selectivity Ratio (vs D3) |
---|---|---|
Dopamine D3 | 38.2 | 1 |
Dopamine D2 | ~3800 | ~100 |
5-HT₁A | >10,000 | >260 |
α₁-Adrenergic | >10,000 | >260 |
As an orally active compound, PNU-177864 hydrochloride exhibits favorable pharmacokinetic properties that support systemic bioavailability and central exposure. In rat models, oral administration (12.5–200 mg/kg) demonstrated dose-dependent absorption with peak plasma concentrations (Cₘₐₓ) achieved within 2–8 hours (Tₘₐₓ) across single and repeated dosing regimens [2]. The compound displayed nonlinear pharmacokinetics at higher doses, evidenced by disproportionate increases in Cₘₐₓ and AUC₀–₂₄ values. Specifically, a 4-fold dose increase from 50 mg/kg to 200 mg/kg resulted in a 4.8-fold rise in Cₘₐₓ and a 4.8-fold increase in AUC₀–₂₄ after 14 days of treatment [2].
Notably, plasma concentrations remained essentially constant throughout the 24-hour dosing interval at 200 mg/kg/day, with Day 14 C₂₄ values reaching 11.06 μg/mL. This pharmacokinetic pattern indicates sustained receptor coverage but also correlates with tissue accumulation phenomena [2] [5]. The elimination half-life (t₁/₂) ranged from 6.5–16 hours across dose levels, supporting once-daily dosing. Accumulation ratios (based on AUC) increased from 1.4-fold at 12.5 mg/kg to 2.3-fold at 200 mg/kg following repeated administration, suggesting concentration-dependent saturation of elimination pathways [2].
Table 2: Pharmacokinetic Parameters of Orally Administered PNU-177864 in Rats
Parameter | 12.5 mg/kg | 50 mg/kg | 200 mg/kg |
---|---|---|---|
Cₘₐₓ Day 1 (μg/mL) | 0.88 | 3.64 | 6.9 |
Cₘₐₓ Day 14 (μg/mL) | 1.25 | 5.7 | 15.9 |
Tₘₐₓ (h) | 2-8 | 4-8 | 0-8 |
C₂₄ Day 14 (μg/mL) | 0.237 | 2.50 | 11.06 |
t₁/₂ (h) | 7.1 | 13.7 | - |
AUC₀–₂₄ Day 14 (μg•h/mL) | 18.4 | 104 | 306 |
The compound's cationic amphiphilic structure facilitates its phospholipidosis-inducing properties, characterized by accumulation of phospholipids in lysosomes due to inhibition of lysosomal phospholipase A1 (PLA1) and phospholipase A2 (PLA2) [3] [5] [8]. In repeat-dose oral toxicity studies, systemic phospholipidosis manifested prominently in epididymal epithelial cells of rats and dogs at doses ≥80 mg/kg/day and ≥32 mg/kg/day, respectively. Histopathological examination revealed intracellular lamellar bodies without initial evidence of cellular degeneration [5] [8].
The tissue distribution of phospholipid accumulation showed species-specific patterns. In rats, affected tissues included lymphoid tissues (lymph nodes, Peyer's patches, spleen), pulmonary alveolar macrophages, adrenal cortex, liver, pituitary, hair follicles, bone marrow, and skeletal muscle. Dogs exhibited accumulation primarily in epididymal epithelium, lymphoid tissues, and pulmonary macrophages. The phospholipidosis was largely reversible after a 6-week recovery period in most tissues, though epididymal clearance was slower [5] [8].
Mechanistically, PNU-177864 interferes with phospholipid recycling pathways through:
Table 3: Tissue Distribution of Phospholipidosis in Preclinical Models
Tissue/Cell Type | Rat | Dog | Recovery (6 weeks) |
---|---|---|---|
Epididymal epithelial cells | +++ | +++ | Partial |
Lymphoid tissues | ++ | ++ | Complete |
Pulmonary alveolar macrophages | ++ | ++ | Complete |
Adrenal cortex | + | - | Complete |
Liver | + | - | Complete |
Skeletal muscle | + | - | Complete |
Peripheral blood lymphocytes | + | + | Complete |
The metabolic consequence of this phospholipid modulation manifests as altered arachidonic acid cascades. PNU-177864 reduces pro-inflammatory eicosanoid production (PGE₂, LTB₄) by limiting PLA₂-mediated release of arachidonic acid from membrane phospholipids. This downstream effect contributes to its observed anti-inflammatory activity in vivo [10]. However, the phospholipidosis in skeletal muscle was associated with dose-limiting myopathy characterized by multifocal myofiber degeneration and necrosis, which exclusively occurred when plasma concentrations remained constant throughout the dosing interval (>6 μg/mL) [5] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1